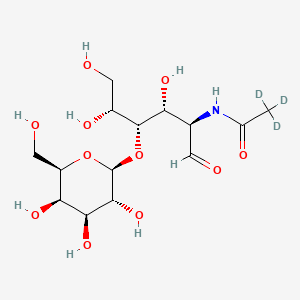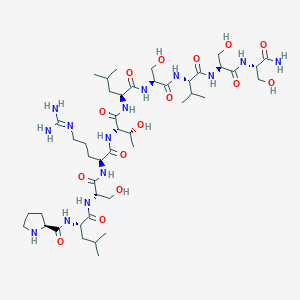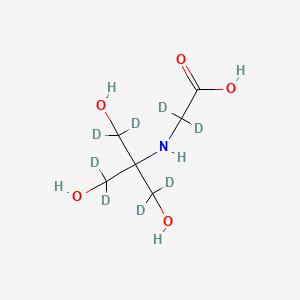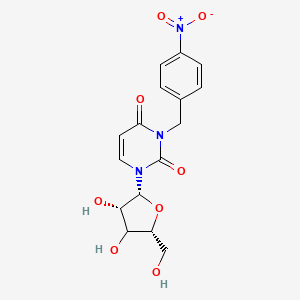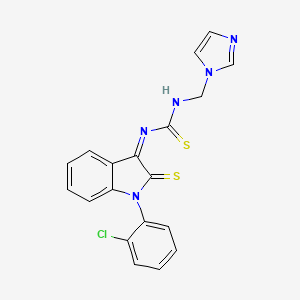
Cox-2-IN-28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-28 is a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that plays a significant role in the inflammatory process and is implicated in various diseases, including cancer and neurodegenerative disorders . Selective COX-2 inhibitors, such as this compound, are designed to reduce inflammation and pain without the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-28 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route includes the use of sclerotiorin derivatives, which are modified through various chemical reactions to achieve the desired COX-2 inhibitory activity . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include in situ click chemistry, where the COX-2 active site is used as a reaction vessel for the generation of its own inhibitors . This method allows for the selective production of potent COX-2 inhibitors with minimal side reactions .
Chemical Reactions Analysis
Types of Reactions
Cox-2-IN-28 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to achieve the final this compound compound .
Scientific Research Applications
Cox-2-IN-28 has a wide range of scientific research applications, including:
Mechanism of Action
Cox-2-IN-28 exerts its effects by selectively inhibiting the COX-2 enzyme, preventing the production of prostaglandins from arachidonic acid . Prostaglandins are mediators of inflammation and pain, and their inhibition leads to reduced inflammation and pain . The molecular targets of this compound include the active site of the COX-2 enzyme, where it binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cox-2-IN-28 include other selective COX-2 inhibitors such as:
- Celecoxib
- Rofecoxib
- Etoricoxib
- Valdecoxib
Uniqueness
This compound is unique in its high selectivity for the COX-2 enzyme, which reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs . Additionally, its potent anti-inflammatory and anticancer properties make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C30H27N7S3 |
|---|---|
Molecular Weight |
581.8 g/mol |
IUPAC Name |
N-[(2E)-2-[(Z)-[4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2-ylidene]hydrazinylidene]propyl]-4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C30H27N7S3/c1-20-13-15-22(16-14-20)26-18-40-30(36(26)23-9-5-4-6-10-23)35-34-21(2)17-31-28-33-27(19-39-28)37-25-12-8-7-11-24(25)32-29(37)38-3/h4-16,18-19H,17H2,1-3H3,(H,31,33)/b34-21+,35-30- |
InChI Key |
XBMMEANMEQOLTB-VSCZWMNHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CS/C(=N\N=C(/C)\CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC)/N2C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NN=C(C)CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC)N2C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


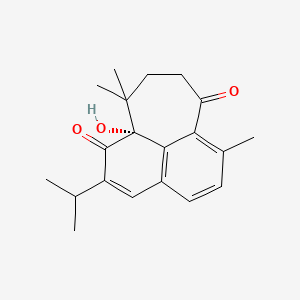
![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)


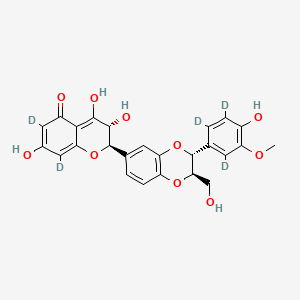
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)
